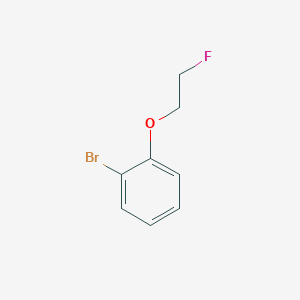

2-Bromophenyl 2-fluoroethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

1-bromo-2-(2-fluoroethoxy)benzene |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2 |

InChI Key |

UKXHGKXTSNUMLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCF)Br |

Origin of Product |

United States |

Radiobromination of a Precursor Ether:

This approach involves the initial synthesis of a non-radioactive precursor, 2-phenoxyethanol, followed by the introduction of a bromine isotope onto the aromatic ring. A common method for this is electrophilic aromatic substitution. In this process, an oxidizing agent is used to convert the bromide ion (e.g., [⁷⁶Br]Br⁻) into an electrophilic brominating species.

A typical procedure for no-carrier-added (NCA) radiobromination involves the reaction of the precursor with the radiobromide in the presence of an oxidizing agent such as peracetic acid. rsc.org The reaction conditions, including the choice of solvent (e.g., acetic acid, methanol), temperature, and reaction time, are critical for achieving high radiochemical yields and purity. nih.gov

Another effective method for radiobromination is the use of organometallic precursors, such as an organotin or organoboron derivative of 2-phenoxyethanol. Electrophilic destannylation or deboronation with radiobromine can proceed under mild conditions with high regioselectivity. For instance, a trimethyltin (B158744) precursor can be reacted with [⁷⁶Br]bromide and an oxidizing agent like peracetic acid to yield the desired [⁷⁶Br]bromo-substituted ether. nih.gov Copper-mediated radiobromination of aryl boronic esters has also emerged as a versatile and efficient method, tolerating a wide range of functional groups. nih.govnih.govresearchgate.netresearchgate.net

Synthesis from a Radiobrominated Precursor:

An alternative strategy is to first produce a radiobrominated phenol (B47542), such as [⁷⁶Br]2-bromophenol, and then construct the ether linkage. This is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comresearchgate.net In this reaction, the radiobrominated phenol is deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile, reacting with a 2-fluoroethylating agent like 2-fluoroethyl tosylate or 2-fluoroethyl bromide to form the desired ether.

The choice of the 2-fluoroethylating agent and the reaction conditions (solvent, temperature) are crucial for the success of this synthesis. The Williamson ether synthesis is a well-established and versatile method for forming ether bonds. masterorganicchemistry.comresearchgate.net

The selection of the synthetic strategy depends on several factors, including the availability of precursors, the desired position of the radiolabel, and the required specific activity of the final product. Both approaches have been successfully applied in the synthesis of various radiobrominated aromatic compounds for research and medical applications.

Table 1: Key Research Findings on the Incorporation of Halogen Isotopes

| Isotope | Precursor | Labeling Method | Reagents & Conditions | Key Findings | Reference |

| ⁷⁶Br | Organotin precursor (general aromatic) | Electrophilic destannylation | [⁷⁶Br]Bromide, peracetic acid, acetic acid/methanol, ambient temperature | Successful no-carrier-added labeling; reaction yield sensitive to solvent and precursor purity. | nih.gov |

| ⁷⁷Br | Simple aromatic compounds | Electrophilic substitution | N.c.a. ⁷⁷Br, peracetic acid (in situ from H₂O₂/acetic acid) | High labeling yields achieved with activated aromatic rings. | rsc.org |

| ⁷⁷Br | Aryl boronic ester (general) | Copper-mediated deboro-bromination | [⁷⁷Br]Bromide, [Cu(py)₄OTf₂], 3,4,7,8-tetramethyl-1,10-phenanthroline, MeOH/H₂O, room temperature | High radiochemical conversion under mild conditions, tolerant of various functional groups. | nih.gov |

| ⁷⁶Br, ⁷⁷Br, ⁸⁰ᵐBr | CoSe intermetallic targets | Cyclotron production and isolation | Proton irradiation, thermal chromatographic distillation | Improved production yields and high radionuclidic purity of bromine isotopes for radiolabeling. | nih.govnsf.gov |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of C-O Bond Formation Mechanisms

The formation of the ether linkage (C-O bond) in 2-Bromophenyl 2-fluoroethyl ether is a key synthetic step. This transformation can be achieved through various mechanistic pathways, primarily involving nucleophilic attack.

The Williamson ether synthesis and its variations represent a common approach for forming the C-O bond in aryl ethers. In the context of this compound, this would typically involve the reaction of a 2-bromophenoxide with a 2-fluoroethyl halide (or a derivative with a good leaving group). The generally accepted mechanism for this type of ether formation is an S\textsubscript{N}2 displacement. unl.edu In this pathway, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethyl group and displacing the leaving group in a single, concerted step.

The efficiency of this S\textsubscript{N}2 reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the presence of any steric hindrance. For hindered substrates, base-catalyzed elimination of the alkylating agent can be a competing reaction. harvard.edu

Table 1: Factors Influencing S\textsubscript{N}2-type C-O Bond Formation

| Factor | Influence on Reaction |

|---|---|

| Leaving Group | A better leaving group (e.g., iodide, bromide, tosylate) enhances the reaction rate. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. harvard.edu |

| Steric Hindrance | Increased steric bulk around the reaction centers can significantly slow down or prevent the S\textsubscript{N}2 reaction. |

| Nucleophilicity | The strength of the nucleophile (phenoxide) affects the reaction rate. |

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, particularly for the synthesis of diaryl ethers and alkyl aryl ethers. While the direct palladium-catalyzed coupling of 2-bromophenol (B46759) with 2-fluoroethanol (B46154) might be less common, related methodologies provide insight into potential catalytic cycles.

Palladium-catalyzed C-O bond formation often involves a reductive elimination step from a palladium(II) intermediate. The general catalytic cycle typically includes:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (2-bromophenyl moiety) to form a palladium(II) species.

Ligand Exchange/Alcohol Coordination: The alcohol (2-fluoroethanol) coordinates to the palladium center, often facilitated by a base that deprotonates the alcohol to form a more reactive alkoxide.

Reductive Elimination: The aryl and alkoxy groups on the palladium center couple, forming the C-O bond of the ether product and regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is critical for promoting the reductive elimination step and preventing side reactions. Sterically hindered phosphine (B1218219) ligands have been shown to be effective in promoting the formation of diaryl ethers from unactivated aryl halides. harvard.edu

Dynamics of Bromine Functionalization in Aryl Systems

The bromine atom on the aromatic ring of this compound is a versatile functional group that can participate in various transformations, allowing for further molecular elaboration.

The directing effects of the substituents are as follows:

Bromine: A deactivating but ortho-, para-directing group.

2-Fluoroethoxy group: An activating and ortho-, para-directing group.

The interplay of these two groups will determine the regioselectivity of further substitution reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents |

|---|---|---|

| Nitration | Nitronium ion (NO\textsubscript{2}\textsuperscript{+}) | HNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} lumenlearning.com |

| Halogenation | Halonium ion (e.g., Br\textsuperscript{+}) | Br\textsubscript{2}, FeBr\textsubscript{3} lumenlearning.com |

| Sulfonation | Sulfur trioxide (SO\textsubscript{3}) | Fuming H\textsubscript{2}SO\textsubscript{4} lumenlearning.com |

| Friedel-Crafts Alkylation | Carbocation (R\textsuperscript{+}) | R-Cl, AlCl\textsubscript{3} |

| Friedel-Crafts Acylation | Acylium ion (RCO\textsuperscript{+}) | R-COCl, AlCl\textsubscript{3} |

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a wide range of electrophiles. wikipedia.org In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium.

This reaction is frequently carried out at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu The exchange rate generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org The presence of the ether oxygen could potentially influence the reaction through chelation, which can accelerate the exchange process. wikipedia.org

Once the organometallic intermediate is formed, it can be trapped with various electrophiles, leading to the introduction of new functional groups at the original position of the bromine atom. This two-step sequence allows for a wide range of synthetic transformations. A study on bromoheterocyclics with acidic protons developed a method using a combination of i-PrMgCl and n-BuLi to achieve selective bromine-metal exchange under non-cryogenic conditions. nih.gov

Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and flexibility of this compound are influenced by intramolecular interactions and the rotational freedom around its single bonds. The molecule's conformation can impact its physical properties and reactivity.

The key rotational bonds are the C\textsubscript{aryl}-O bond and the O-C\textsubscript{ethyl} bond. Rotation around these bonds will determine the relative orientation of the aromatic ring and the 2-fluoroethyl group. Computational studies and spectroscopic methods can provide insights into the preferred conformations and the energy barriers for rotation.

Intramolecular interactions that may play a role include:

Steric Repulsion: Repulsion between the bromine atom and the 2-fluoroethyl group can influence the preferred dihedral angle of the C\textsubscript{aryl}-O bond.

Weak Hydrogen Bonds: Although not a classic strong hydrogen bond donor, the C-H bonds of the ethyl group might engage in weak interactions with the oxygen or fluorine atoms, or the electron cloud of the aromatic ring.

Understanding these subtle interactions is important for a complete picture of the molecule's behavior.

C-F Bond Reactivity and Activation Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation is a significant area of research. However, specific studies detailing the pathways for C-F bond activation in this compound are absent from the current body of scientific literature.

Fluoride (B91410) abstraction is a common mechanism for C-F bond activation, often facilitated by Lewis acids or electrochemical methods. In related fluoro-organic compounds, these mechanisms have been explored. For instance, the electrochemical trihydrodefluorination of trifluoromethyl arenes has been shown to proceed via fluoride abstraction mediated by in situ generated silyl (B83357) cations. However, no such mechanistic studies have been published specifically for this compound.

The presence and position of the fluorine atom on the ethyl group are expected to exert a significant electronic influence on the reactivity of the ether. The electron-withdrawing nature of fluorine can affect the stability of potential intermediates and the nucleophilicity of the ether oxygen. In other contexts, intramolecular nucleophilic substitution to cleave a C-F bond has been observed, with the reaction's feasibility being dependent on the nature of the nucleophile and the ring size formed during cyclization. Without experimental or computational data for this compound, any discussion on the specific influence of its fluoroethyl group remains theoretical.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information about their conformational landscape. This method involves numerically solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For a molecule like 2-Bromophenyl 2-fluoroethyl ether, MD simulations could elucidate the preferred three-dimensional arrangements (conformers) and the dynamics of their interconversion. The flexibility of the 2-fluoroethyl ether side chain and its orientation relative to the 2-bromophenyl ring are key aspects that could be investigated. Although no specific MD studies on this compound were found, research on similar structures, such as 1-chloro- and 1-bromo-2-propanol, has utilized theoretical and spectroscopic methods to analyze conformational isomerism. nih.gov In those cases, conformers with a gauche orientation of the halo-alcohol fragment were found to be predominant. nih.gov Such studies often employ force fields, which are sets of parameters used to define the potential energy of the system, to model the intra- and intermolecular interactions.

Advanced Computational Methods for Reaction Kinetics

The study of reaction kinetics through computational methods provides insights into the rates and mechanisms of chemical reactions. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the potential energy surface of a reaction, identifying transition states and activation energies.

For this compound, these methods could be used to investigate various potential reactions, such as nucleophilic substitution or degradation pathways. While specific kinetic studies on this ether are not available, research on the tropospheric reactivity of other fluorinated ethers has been conducted. researchgate.net These studies explore degradation initiated by radicals, indicating that the presence of an oxygen atom can increase molecular reactivity, a factor that would be relevant in assessing the atmospheric lifetime of this compound. researchgate.net

Theoretical Basis for Structure-Reactivity and Structure-Property Relationships

The relationship between a molecule's structure and its properties or reactivity can be systematically investigated using theoretical and computational approaches.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that correlate the structural or physicochemical properties of compounds with their macroscopic properties. These models are built on a set of known data and can then be used to predict the properties of new or untested compounds.

For halogenated ethers, QSPR studies have been performed to predict properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov For instance, a study on 134 halogenated anisoles (methyl-phenyl ethers) demonstrated that descriptors derived from molecular electrostatic potential, along with molecular volume and HOMO energy, could successfully model these key environmental properties. nih.gov Such an approach could be extended to predict the physicochemical properties of this compound, were experimental data available for a training set of similar compounds.

Table 1: Examples of Descriptors Used in QSPR Models for Halogenated Ethers

| Descriptor Category | Specific Descriptor Examples |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy |

| Thermodynamic | Heat of formation |

| Topological | Connectivity indices |

| Quantum Chemical | Molecular electrostatic potential (Vmin, Vmax) |

This table is illustrative and based on general QSPR studies, not specific to this compound.

In Silico Studies of Chemical Interactions

In silico methods, which encompass a wide range of computational techniques, can be used to study how a molecule interacts with other chemical species or biological targets. These methods are fundamental in fields like drug discovery and materials science.

While no in silico interaction studies have been published for this compound, the principles of such studies are well-established. For example, docking simulations could predict the binding affinity and mode of interaction of this compound with a specific protein target. The methodology would involve computationally placing the molecule into the binding site of a receptor and scoring the interaction based on factors like electrostatic complementarity and hydrophobic contacts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-Bromophenyl 2-fluoroethyl ether, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy of this compound reveals the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J). This information is crucial for identifying the protons on the aromatic ring and the fluoroethyl group.

Key Research Findings:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.6 | m | - |

| O-CH₂ | ~4.3 | dt | J(H,H) ≈ 4-5, J(H,F) ≈ 25-30 |

| F-CH₂ | ~4.7 | dt | J(H,H) ≈ 4-5, J(H,F) ≈ 47-50 |

This table is predictive and not based on experimentally verified data.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key Research Findings:

As with ¹H NMR, specific experimental ¹³C NMR data for the target compound is not publicly available. However, chemical shifts can be estimated. The carbon atom attached to the bromine (C-Br) would appear around δ 112-115 ppm. The carbon atom of the aromatic ring bonded to the ether oxygen (C-O) would be found further downfield, typically in the δ 155-158 ppm region. The remaining aromatic carbons would resonate between δ 115-134 ppm. The aliphatic carbons of the 2-fluoroethyl group would be split due to coupling with the fluorine atom. The carbon adjacent to the oxygen (O-CH₂) would appear around δ 68-72 ppm as a doublet, while the carbon bonded to fluorine (C-F) would be observed around δ 80-85 ppm, also as a doublet with a larger C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-Br | 112 - 115 | s | - |

| C-O (Aromatic) | 155 - 158 | s | - |

| Aromatic-C | 115 - 134 | s, d | - |

| O-CH₂ | 68 - 72 | d | J(C,F) ≈ 15-25 |

| C-F | 80 - 85 | d | J(C,F) ≈ 160-180 |

This table is predictive and not based on experimentally verified data.

¹⁹F NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically probe the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

Key Research Findings:

No experimental ¹⁹F NMR data for this compound has been found in the surveyed literature. In a typical ¹⁹F NMR spectrum, the signal for the fluorine atom in the 2-fluoroethyl group would be expected to appear as a triplet of triplets due to coupling with the two adjacent sets of protons. The chemical shift would likely fall in the range of δ -210 to -230 ppm, relative to a standard reference such as CFCl₃.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂F | -210 to -230 | tt | J(F,H) ≈ 47-50, J(F,H) ≈ 25-30 |

This table is predictive and not based on experimentally verified data.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition.

Key Research Findings:

Specific HRMS data for this compound is not available in published literature. However, the exact mass of the molecular ion can be calculated based on its chemical formula, C₈H₈BrFO. This calculated exact mass would be the target value in an HRMS experiment for the confirmation of the elemental composition of the synthesized compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Table 4: Calculated HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₈H₈⁷⁹BrFO | 217.9797 |

| [M+2]⁺ | C₈H₈⁸¹BrFO | 219.9776 |

This table contains calculated values, not experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and to identify them based on their mass spectra.

Key Research Findings:

There is no available GC-MS data for this compound in the public domain. In a hypothetical GC-MS analysis, the compound would first be separated on a GC column, resulting in a characteristic retention time. The subsequent mass spectrum would show the molecular ion peak (if stable enough) and a series of fragment ions. Key fragmentation pathways would likely involve the loss of the fluoroethyl group, the bromine atom, and cleavage of the ether bond, providing further structural confirmation.

Table 5: Predicted Major Fragments in GC-MS of this compound

| Predicted Fragment Ion | Formula | Predicted m/z |

| [M-CH₂F]⁺ | C₇H₅BrO | 184/186 |

| [M-C₂H₄F]⁺ | C₆H₄BrO | 171/173 |

| [C₆H₄Br]⁺ | C₆H₄Br | 155/157 |

| [C₂H₄F]⁺ | C₂H₄F | 47 |

This table is predictive and not based on experimentally verified data.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Although a specific experimental IR spectrum for this compound is not available in the reviewed literature, the expected characteristic vibrational frequencies can be predicted based on known data for similar functional groups.

Predicted IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C-O-C (Ether) | 1300-1000 | Asymmetric & Symmetric Stretching |

| C-F (Fluoroalkane) | 1150-1000 | Stretching |

| C-Br (Aryl bromide) | 1075-1030 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

These predicted values serve as a theoretical guide for the analysis of this compound. Experimental verification is necessary to confirm the precise wavenumbers and intensities of these vibrations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by transitions involving the π-electrons of the benzene (B151609) ring.

Specific UV-Vis spectral data for this compound has not been reported. However, the presence of the bromophenyl group is expected to result in characteristic absorption bands in the UV region, typically around 200-280 nm. The substitution pattern on the benzene ring and the presence of the ether linkage can influence the position and intensity of these absorption maxima (λmax). Further research is needed to experimentally determine the UV-Vis absorption profile of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Currently, there are no published crystal structures for this compound. The determination of its crystal structure would be a significant contribution to understanding its solid-state properties and could provide insights into its packing and potential polymorphism. For related compounds, such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, crystal structure analysis has revealed details about their molecular conformation and intermolecular interactions, such as C—H⋯π stacking. researchgate.net A similar analysis for this compound would be highly informative.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would likely be the method of choice.

No specific HPLC methods for the analysis of this compound have been detailed in the available literature. However, a typical reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance. The development of a validated HPLC method is crucial for the quality control and purity assessment of this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis.

As with other analytical methods for this compound, specific GC conditions have not been reported. A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation would be based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Chiral Chromatography for Enantiomeric Excess Determination

This compound does not possess a chiral center, and therefore it is an achiral molecule. It does not exist as enantiomers, and as a result, chiral chromatography for the determination of enantiomeric excess is not applicable to this compound. Chiral chromatography is a specialized technique used to separate enantiomers of chiral compounds. neliti.com

Advanced hyphenated and trace analysis techniques (e.g., UPLC-MS/MS)

The detection and quantification of this compound, particularly at trace levels in complex matrices, necessitates the use of highly sensitive and selective analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. nih.gov Among these, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out as a state-of-the-art approach for the analysis of halogenated organic compounds.

UPLC-MS/MS combines the high-resolution separation capabilities of UPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. This combination allows for the effective separation of the target analyte from matrix interferences and its unambiguous identification and quantification, even at picogram levels. While specific validated methods for this compound are not extensively documented in public literature, established protocols for structurally similar compounds, such as brominated flame retardants (BFRs), provide a robust framework for its analysis. nih.gov

A typical UPLC-MS/MS method for a compound like this compound would involve a reversed-phase UPLC system for separation. The subsequent detection by tandem mass spectrometry would operate in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. This specificity is crucial for distinguishing the analyte from other co-eluting compounds, thereby minimizing false positives. The principles of combining a separation technique with a spectroscopic detection method like mass spectrometry have revolutionized the analysis of complex mixtures. slideshare.netnih.govresearchgate.net

The sample preparation is a critical step and can vary depending on the matrix. For instance, in environmental samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be employed to isolate and concentrate the analyte before instrumental analysis. nih.gov For food matrices, more complex extraction and clean-up procedures, such as those involving acidified acetonitrile extraction followed by dispersive solid-phase extraction (dSPE), may be necessary to remove lipids and other interfering substances. nih.gov

The power of hyphenated techniques like UPLC-MS/MS lies in their ability to provide both qualitative and quantitative information with a high degree of confidence. The retention time from the UPLC provides one level of identification, while the specific MRM transitions provide a highly selective and sensitive confirmation.

Below are tables detailing hypothetical, yet scientifically plausible, UPLC-MS/MS parameters and expected performance data for the analysis of this compound, based on methods developed for analogous brominated compounds. nih.govwaters.com

Table 1: Illustrative UPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Setting |

| UPLC System | |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MS/MS Detection (MRM) | |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (Quantifier) | Specific fragment ion |

| Product Ion 2 (Qualifier) | Specific fragment ion |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

Table 2: Projected Method Performance Data for Trace Analysis

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 pg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Other advanced hyphenated techniques could also be applied to the analysis of this compound. Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with a triple quadrupole mass analyzer (GC-MS/MS), offers an alternative with high selectivity, especially for volatile and semi-volatile compounds. waters.com For rapid screening without extensive sample preparation, techniques like Direct Insertion Probe (DIP) coupled with Atmospheric Pressure Chemical Ionization (APCI) and a high-resolution mass spectrometer (Q-TOF-MS) could be utilized, which has been demonstrated for the analysis of BFRs in solid polymer samples. acs.org The choice of the most suitable technique depends on the specific analytical challenge, including the matrix complexity, the required sensitivity, and the desired sample throughput.

Chemical Transformations and Derivatization

Modification of the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Additionally, the bromine can be removed through reduction or dehalogenation, providing access to the corresponding defluorinated phenyl ether.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituent of 2-Bromophenyl 2-fluoroethyl ether makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: While specific examples involving this compound are not extensively documented in publicly available literature, the Suzuki-Miyaura coupling of related 2-bromophenyl ethers with various boronic acids and esters is a well-established synthetic strategy. researchgate.netrsc.org This reaction, typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and a base, would enable the formation of a new carbon-carbon bond at the 2-position of the phenyl ring, leading to the synthesis of biaryl structures. The general applicability of this reaction to ortho-substituted bromoarenes suggests that this compound would be a viable substrate. rsc.org

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst and a base, represents another potential avenue for the derivatization of this compound. wikipedia.orgorganic-chemistry.org This transformation would introduce a vinyl group at the site of the bromine atom, yielding a styrenyl ether derivative. The reaction conditions for the Heck coupling of aryl bromides are well-developed and can tolerate a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira coupling, a palladium- and copper-catalyzed reaction between an aryl halide and a terminal alkyne, offers a direct method for the introduction of an alkynyl moiety. A notable example that highlights the reactivity of a similar substrate is the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes. This reaction is followed by an intramolecular cyclization to produce 2,3-disubstituted benzo[b]furans. This process demonstrates that the bromine atom in the 2-phenoxy position is sufficiently reactive to participate in Sonogashira coupling, and that the resulting product can undergo further transformations involving the ether side chain.

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(2-bromophenoxy)acetonitrile | Phenylacetylene | Pd(OAc)₂, Xantphos, K₃PO₄, Toluene, 120 °C | 2-Phenyl-3-cyanobenzo[b]furan | Good to Excellent |

| 2-(2-bromophenoxy)acetonitrile | 1-Heptyne | Pd(OAc)₂, Xantphos, K₃PO₄, Toluene, 120 °C | 2-Pentyl-3-cyanobenzo[b]furan | Good to Excellent |

Reduction and Dehalogenation Strategies

The removal of the bromine atom from this compound can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation is a common and effective strategy for this transformation. nih.gov Typically, this involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This reaction proceeds under relatively mild conditions and is tolerant of many other functional groups.

Another approach involves transfer hydrogenation, where a hydrogen donor such as propan-2-ol is used in the presence of a suitable catalyst, like a ruthenium complex. nih.gov These methods provide a straightforward route to 2-fluoroethyl phenyl ether, a valuable building block in its own right. Enzymatic dehalogenation has also been reported for substituted biphenyls and diphenylethers, suggesting potential for biocatalytic approaches. nih.govnih.gov

Transformations of the Fluoroethyl Moiety

The 2-fluoroethyl group, while generally more stable than its non-fluorinated counterpart, can still be a site for chemical modification, although such transformations are less common and often require specific reagents or conditions.

Functionalization at the Carbon-Fluorine Bond

Direct functionalization of the C-F bond is a challenging transformation due to its high bond dissociation energy. However, recent advances in catalysis have opened up possibilities for the activation of C-F bonds under milder conditions. springernature.com While specific examples involving this compound are scarce, general strategies for C-F bond activation, such as those employing transition metal catalysts or strong Lewis acids, could potentially be applied. nih.gov These methods could, in principle, allow for the replacement of the fluorine atom with other functional groups, although this remains an area for further research.

Oxidative and Reductive Manipulations

The fluoroethyl moiety is generally resistant to standard oxidative and reductive conditions that might affect other parts of the molecule. However, under forcing conditions or with specific reagents, transformations can occur. Oxidative cleavage of the ether linkage, which would indirectly involve the fluoroethyl group, is a possibility. For instance, certain fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, yielding an aldehyde and a phenol (B47542). nih.gov Applying such a system to this compound could potentially yield 2-bromophenol (B46759) and fluoroacetaldehyde.

Reductive cleavage of the C-O bond of the ether is another potential transformation. While the C-F bond is generally stable to many reducing agents, the ether linkage can be cleaved under certain conditions.

Reactions at the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific, often harsh, conditions. Acid-catalyzed cleavage is a classic reaction of ethers. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to the cleavage of the C-O bond. libretexts.orglibretexts.org In the case of an aryl alkyl ether, this typically results in the formation of a phenol and an alkyl halide. libretexts.orglibretexts.org For this compound, this would yield 2-bromophenol and 1-bromo-2-fluoroethane. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the fluoroethyl group.

Reductive cleavage of the ether linkage is also a possibility, particularly in the context of lignin (B12514952) model compounds, where various catalytic and reductive methods have been developed to break aryl ether bonds. nih.gov

As mentioned in the context of Sonogashira coupling, the ether linkage can also play a crucial role in intramolecular reactions. The proximity of the ether side chain to the reactive site on the aromatic ring can facilitate cyclization reactions, leading to the formation of heterocyclic structures like benzofurans. This highlights the interplay between the different functional groups within the molecule and their collective influence on its reactivity.

Synthesis of Structural Analogues and Derivatives

The chemical scaffold of this compound presents a versatile platform for the synthesis of a variety of structural analogues and derivatives. The presence of the aryl bromide functionality is particularly significant, as it serves as a key handle for a range of palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the strategic introduction of diverse substituents, leading to the generation of novel molecules with modified electronic and steric properties. While specific literature detailing the derivatization of this compound is not prevalent, its structural features suggest amenability to well-established synthetic protocols for creating analogues.

The primary routes for derivatization focus on the transformation of the carbon-bromine bond. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

Suzuki-Miyaura Coupling for Biaryl Ether Synthesis

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. By reacting this compound with various arylboronic acids or their esters, a library of biaryl ether derivatives can be synthesized. This transformation replaces the bromine atom with a new aryl group, leading to compounds with extended π-systems and diverse substitution patterns. The general scheme involves a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle.

Hypothetical Reaction Scheme:

The specific properties of the resulting biaryl ether would be dependent on the nature of the "Ar" group introduced from the boronic acid.

Buchwald-Hartwig Amination for N-Aryl Ether Synthesis

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. Treating this compound with a variety of primary or secondary amines would yield a series of N-aryl aniline (B41778) derivatives. The choice of amine dictates the properties of the resulting product, allowing for the incorporation of a wide range of functionalities.

Hypothetical Reaction Scheme:

This reaction is instrumental in the synthesis of compounds with potential applications in pharmaceuticals and materials science due to the prevalence of the arylamine moiety in these fields.

Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling provides a direct route to alkynyl-substituted aromatic compounds by reacting an aryl halide with a terminal alkyne. This reaction, co-catalyzed by palladium and copper, would enable the synthesis of 1-(2-(2-fluoroethoxy)phenyl)alkyne derivatives from this compound. The introduction of the alkyne functionality opens up further avenues for derivatization, such as click chemistry or the formation of more complex conjugated systems.

Hypothetical Reaction Scheme:

The table below summarizes the potential structural analogues and derivatives that could be synthesized from this compound using these established cross-coupling methodologies.

| Starting Material | Reagent Type | Coupling Reaction | Potential Product Class |

| This compound | Arylboronic Acid | Suzuki-Miyaura | Biaryl Ethers |

| This compound | Amine (Primary/Secondary) | Buchwald-Hartwig | N-Aryl Anilines |

| This compound | Terminal Alkyne | Sonogashira | Alkynylarenes |

Applications As Synthetic Intermediates and Building Blocks

Precursors for Complex Organic Architectures

The utility of 2-Bromophenyl 2-fluoroethyl ether as a precursor for complex organic architectures primarily stems from the reactivity of the aryl bromide moiety. Aryl bromides are widely employed as electrophilic partners in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of intricate molecular frameworks from simpler starting materials. acs.orgwikipedia.org

One of the most powerful of these methods is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound. By employing this compound in a Suzuki-Miyaura coupling, the bromine atom can be replaced with a variety of carbon-based substituents, including alkyl, alkenyl, and aryl groups. This allows for the straightforward synthesis of more elaborate biaryl structures or the introduction of complex side chains, which are common motifs in pharmaceuticals and materials science.

Similarly, in the Heck-Mizoroki reaction, this compound could be coupled with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and can be used to synthesize precursors for polymers and complex natural products. The Stille coupling, which utilizes organotin reagents, and the Sonogashira coupling, which couples terminal alkynes with aryl halides, further expand the repertoire of transformations available for this building block. The Sonogashira coupling, in particular, is instrumental in the synthesis of acetylenic and enediyne compounds, which are of interest for their electronic properties and biological activity. google.com

The presence of the 2-fluoroethyl ether group can also play a role in these transformations. The electronic properties of this group can modulate the reactivity of the aryl bromide, and its steric bulk can influence the regioselectivity of certain reactions. Furthermore, the fluoroethyl moiety can be a key pharmacophore in the final target molecule, contributing to its biological activity and pharmacokinetic profile.

Role in Fluorine-Containing Compound Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance metabolic stability, binding affinity, and lipophilicity. nih.govenamine.net this compound can serve as a valuable building block for the synthesis of more complex fluorine-containing compounds.

The 2-fluoroethyl ether moiety can be introduced into a larger molecule via the initial synthesis of the ether itself, for example, through a Williamson ether synthesis between 2-bromophenol (B46759) and a suitable 2-fluoroethylating agent. libretexts.orgmasterorganicchemistry.com Once incorporated, the bromine atom on the phenyl ring provides a handle for further elaboration using the cross-coupling reactions mentioned previously. This allows for the strategic placement of the fluoroethyl group within a larger, more complex molecular scaffold.

For instance, a palladium-catalyzed C-O cross-coupling reaction represents a modern and efficient method for the synthesis of fluorinated alkyl aryl ethers. acs.orgnih.gov While this method is typically used to form the ether bond itself, a molecule like this compound, if synthesized through other means, could have its bromo-substituent utilized in subsequent palladium-catalyzed C-N or C-C bond-forming reactions to build complex drug-like molecules.

Furthermore, the fluoroethyl group itself can potentially undergo further chemical transformations, although these are less common than reactions at the aryl bromide position. Under specific conditions, cleavage of the ether bond could be achieved, liberating a fluorinated alcohol for use in other synthetic steps. However, the primary utility of the 2-fluoroethyl ether group in this context is as a stable, fluorine-containing motif that is carried through a synthetic sequence.

Building Blocks for Scaffold Diversity

In modern drug discovery and materials science, the concept of "scaffold diversity" is crucial for exploring new chemical space and identifying novel bioactive compounds or materials with desired properties. researchgate.net A scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is an excellent example of a building block that can be used to generate a diverse range of molecular scaffolds.

Starting from this single precursor, a multitude of different core structures can be accessed through judicious choice of reaction partners and conditions. For example, intramolecular reactions can be envisioned. If a suitable nucleophile is introduced at the ortho position to the ether linkage (for instance, via a directed ortho-metalation followed by reaction with an electrophile), subsequent intramolecular cyclization could lead to the formation of heterocyclic scaffolds such as benzofurans or other related ring systems.

Q & A

Q. What are the optimal synthetic routes for 2-bromophenyl 2-fluoroethyl ether, and how can reaction conditions be optimized?

The synthesis of halogenated ethers like this compound often involves nucleophilic substitution or coupling reactions. For example, base-mediated reactions between bromo/fluoroalkyl precursors and aromatic alcohols are widely used. A transition-metal-free approach (e.g., using halothane as a difluoroalkyl source) can simplify the process and avoid costly catalysts . Optimization should focus on solvent polarity, temperature (typically 80–110°C), and stoichiometric ratios of reactants. Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity and purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its potential toxicity and reactivity:

- Engineering controls : Use fume hoods with adequate ventilation and install emergency showers/eyewash stations.

- PPE : Wear impermeable gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .

- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved hazardous channels . Avoid contact with strong acids/oxidizers to prevent hazardous decomposition .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of this compound in Smiles-type rearrangements?

Lithiation of 2-bromophenyl ethers can trigger Smiles rearrangements, forming fused heterocycles (e.g., benzofurans). To study this:

- Use in situ NMR or isotopic labeling (e.g., ) to track intermediates.

- Conduct kinetic studies under varying temperatures and bases (e.g., LDA vs. Grignard reagents).

- Validate products via X-ray diffraction to confirm structural rearrangements . Computational modeling (DFT) can further elucidate transition states and electronic effects of bromine/fluorine substituents .

Q. How does halogen substitution (Br/F) influence the biological activity of derivatives like this compound?

Halogen atoms modulate electronic properties (e.g., electron-withdrawing effects) and binding affinity to biological targets. For example:

- In vitro assays : Compare IC values against microbial/cancer cell lines for bromo- vs. chloro-/fluoro-analogues.

- Molecular docking : Analyze interactions with enzymes (e.g., cytochrome P450) to identify halogen-dependent binding motifs .

- SAR studies : Correlate substituent position (ortho vs. para) with activity changes, noting that bromine’s steric bulk may hinder certain interactions .

Q. What methodologies are suitable for radiolabeling this compound derivatives for imaging studies?

Radiosynthesis using -labeled precursors (e.g., -fluoroethyl bromide) enables PET tracer development. Key steps:

- React 2-bromophenyl ethers with -alkylating agents in DMF at 110°C for 5–10 minutes.

- Purify via HPLC to achieve >95% radiochemical purity.

- Validate stability in physiological buffers and assess biodistribution in preclinical models .

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies may arise from varying catalytic systems or solvent effects. To address this:

- Perform comparative studies using Pd(0)/Pd(II) catalysts (e.g., Pd(PPh) vs. PdCl) in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Monitor reaction progress via GC-MS or NMR to identify side products (e.g., dehalogenation or ether cleavage).

- Use boronic acid derivatives (e.g., aryl pinacol boronate) to enhance coupling efficiency and reduce homocoupling byproducts .

Q. What strategies can mitigate environmental risks during large-scale synthesis of this compound?

- Waste treatment : Neutralize acidic/byproduct streams with CaCO before disposal.

- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives.

- Lifecycle analysis : Track bromine/fluorine residues in effluent using ICP-MS and implement adsorption filters (e.g., activated carbon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.